5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The exact mass of the compound this compound is 375.07899585 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O2S/c25-19-15-11-14(16-7-4-10-27-16)21-24(15)9-8-23(19)12-17-20-18(22-26-17)13-5-2-1-3-6-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHZFLAJSOZVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the condensation of 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with thiophenes and pyrazoles. The resulting structure features a complex arrangement conducive to various biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays have shown that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Oxadiazole Derivative | LCLC-103H | 15.2 | |
| 5-Oxadiazole Derivative | A-427 | 12.8 |
Antimicrobial Activity
The compound's oxadiazole component is associated with antimicrobial properties. Studies indicate that oxadiazole derivatives exhibit strong inhibitory effects against pathogenic bacteria such as Staphylococcus aureus, suggesting potential utility in developing new antibiotics .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell growth and survival. For example, compounds containing oxadiazoles may disrupt mitochondrial functions and induce oxidative stress in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Anticancer Activity : A drug library screening identified novel anticancer compounds based on structural similarities to oxadiazole derivatives. The study reported significant reductions in tumor spheroid growth upon treatment with these compounds .
- Antimicrobial Efficacy : In vitro testing showed that a related oxadiazole derivative inhibited bacterial growth effectively at low concentrations. This study emphasizes the potential for these compounds in treating infections caused by resistant bacteria .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazin core fused with an oxadiazole and thiophene moiety. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the target compound. For instance, derivatives of 1,2,4-oxadiazoles have been noted for their anti-inflammatory and antiviral properties, suggesting that modifications to the structure can significantly influence biological activity .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit antimicrobial activity. For example, compounds similar to the target compound have shown effectiveness against Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Anticancer Activity
Several studies have reported that pyrazolo[1,5-a]pyrazines possess anticancer properties. The incorporation of oxadiazole and thiophene groups may enhance these effects by improving solubility and bioavailability. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation in vitro and in vivo .
Anti-inflammatory Effects
The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been documented. Given the structural similarities between these compounds and the target molecule, it is plausible that it may also exhibit significant anti-inflammatory effects .
Case Study 1: Antimicrobial Activity
A study evaluated a series of oxadiazole derivatives against various bacterial strains. Among them, a derivative closely related to the target compound demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
| Compound | Activity | Mechanism |
|---|---|---|
| Oxadiazole Derivative A | Moderate | Cell wall synthesis inhibition |
| Target Compound | High | Potentially similar mechanism |
Case Study 2: Anticancer Screening
In another investigation, a library of pyrazolo[1,5-a]pyrazines was screened for anticancer activity. The results indicated that modifications at the 3-position (similar to those in the target compound) significantly enhanced cytotoxicity against breast cancer cell lines. This suggests that further exploration of the target compound's anticancer properties could yield promising results .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF7 | 5.0 | Modified Pyrazolo Compound |
| MDA-MB-231 | 3.2 | Target Compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
